1H-Imidazole-1-propanal
Overview
Description
1H-Imidazole-1-propanal is a derivative of imidazole, which is a five-membered planar ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a key component to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis
The molecular structure of 1H-Imidazole-1-propanal is similar to that of imidazole, which is a five-membered planar ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The 3D structure of imidazole can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, meaning it shows both acidic and basic properties .Future Directions
Imidazole and its derivatives have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research in this area is both highly topical and necessary .
properties
IUPAC Name |
3-imidazol-1-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6-8/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLRDHQGSOZYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405705 | |
Record name | 1H-Imidazole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-1-propanal | |
CAS RN |
74917-06-9 | |
Record name | 1H-Imidazole-1-propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.